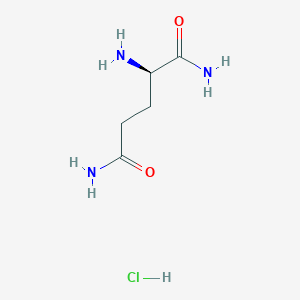

H-D-Gln-Nh2 HCl

Description

H-D-Gln-NH₂·HCl is the hydrochloride salt of the amide derivative of D-glutamine. This compound features a chiral D-configuration and a side chain containing a carboxamide group, distinguishing it from simpler amino acid amides like glycine or alanine derivatives. It is primarily used in peptide synthesis, biochemical research, and as a reference standard in analytical chemistry.

Properties

IUPAC Name |

(2R)-2-aminopentanediamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIALTSAXCJAST-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200624-59-5 | |

| Record name | D-glutamine amide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Gln-Nh2 HCl typically involves the reaction of glutamine with ammonia in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

H-D-Gln-Nh2 HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

H-D-Gln-Nh2 HCl has a wide range of applications in scientific research, including:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Employed in the study of protein interactions and enzyme functions.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of various biochemical products and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of H-D-Gln-Nh2 HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Properties

Amino acid amide hydrochlorides share a common backbone structure but differ in side chains and stereochemistry. Key distinctions include:

Key Observations :

- Molecular Weight : H-D-Gln-NH₂·HCl has a higher molecular weight due to its extended side chain compared to glycine (110.5 Da) or alanine (124.6 Da) derivatives.

- Chirality : The D-configuration in H-D-Gln-NH₂·HCl and H-D-Ala-NH₂·HCl may influence biological activity and enzymatic stability compared to L-forms .

Solubility and Stability

Solubility profiles and storage conditions vary significantly:

Notes:

Biological Activity

H-D-Gln-Nh2 HCl, or N-(2-amino-3-phenylpropyl) glutamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by case studies and data tables.

This compound exhibits various biological activities primarily through its interaction with cellular pathways. Key mechanisms include:

- Antioxidant Activity : Research indicates that compounds similar to this compound can scavenge free radicals and reduce oxidative stress in cells. For instance, peptides with glutamine residues have shown the ability to enhance antioxidant enzyme activities such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) while decreasing malondialdehyde (MDA) levels in HepG2 cells .

- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis. Studies have demonstrated that glutamine derivatives can modulate the mTOR pathway, which plays a crucial role in cellular growth and metabolism.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Cell Viability and Proliferation : In vitro studies have shown that this compound does not exhibit cytotoxicity at concentrations ranging from 50 to 500 μg/mL, suggesting a safe profile for cellular applications .

- Antimicrobial Properties : Similar compounds have displayed antimicrobial activity against various pathogens. The incorporation of D-amino acids has been shown to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Bacillus subtilis, indicating potential applications in infection control .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Antioxidant Peptides : A study evaluated the antioxidant effects of peptides containing glutamine. These peptides significantly reduced intracellular reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes in liver cells .

- D-Amino Acids in Bacterial Physiology : Research on D-amino acids revealed their role in modulating bacterial behavior, such as inhibiting growth and affecting biofilm formation. This suggests that derivatives like this compound could influence microbial dynamics .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical steps for synthesizing and purifying H-D-Gln-NH₂·HCl to ensure high purity for biochemical assays?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc-protected glutamine, followed by cleavage with HCl to yield the hydrochloride salt. Purification requires reverse-phase HPLC with a C18 column, using a gradient of water/acetonitrile (0.1% TFA). Validate purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS). Ensure lyophilization is performed under controlled conditions to avoid hygroscopic degradation .

- Data Contradiction Note : Conflicting solubility profiles (e.g., in chloroform vs. DMSO) reported in similar peptides (e.g., H-Gly-NH₂·HCl) suggest solvent compatibility must be empirically verified for H-D-Gln-NH₂·HCl .

Q. How can researchers verify the stability of H-D-Gln-NH₂·HCl in aqueous buffers under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC at intervals, comparing peak areas to a fresh standard. Use LC-MS to identify degradation products (e.g., deamidation or hydrolysis). For long-term stability, store lyophilized samples at -20°C with desiccants .

Advanced Research Questions

Q. How can potentiometric titration (as in HCl–H₃PO₄ analysis) be adapted to quantify residual HCl in H-D-Gln-NH₂·HCl samples?

- Methodological Answer : Use a pH meter calibrated with standard buffers (pH 4.0, 7.0, 10.0). Titrate the sample with 0.1 M NaOH, monitoring pH changes. Calculate residual HCl via first- and second-derivative plots to identify equivalence points. For accuracy, ensure the absence of competing acids (e.g., phosphate buffers) that may skew endpoints .

- Data Contradiction Note : Discrepancies in endpoint determination (e.g., manual vs. derivative-based methods) require validation through replicate titrations and comparison with ion chromatography .

Q. What strategies resolve contradictions in peptide solubility data when designing in vitro assays with H-D-Gln-NH₂·HCl?

- Methodological Answer : Pre-screen solubility in multiple solvents (e.g., DMSO, water, saline) using dynamic light scattering (DLS) to detect aggregation. For cell-based assays, ensure solvent compatibility (e.g., ≤0.1% DMSO). If solubility conflicts persist, derivatize the peptide (e.g., PEGylation) or use co-solvents like cyclodextrins .

Q. How can researchers ensure reproducibility in enzymatic studies using H-D-Gln-NH₂·HCl as a substrate?

- Methodological Answer : Standardize enzyme activity assays by:

- Pre-treating H-D-Gln-NH₂·HCl with Chelex resin to remove trace metal contaminants.

- Using a kinetic assay (e.g., coupled NADH/NAD⁺ system) to monitor real-time substrate conversion.

- Reporting detailed conditions (temperature, buffer ionic strength, enzyme lot) per NIH preclinical guidelines .

Experimental Design & Data Analysis

Q. What statistical methods are recommended for analyzing dose-response data involving H-D-Gln-NH₂·HCl in cellular models?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For EC₅₀/IC₅₀ comparisons, apply ANOVA with Tukey’s post hoc test. Report confidence intervals and effect sizes .

Q. How should researchers address discrepancies in NMR spectra of H-D-Gln-NH₂·HCl between batches?

- Methodological Answer : Suspected impurities (e.g., residual protecting groups) require orthogonal validation:

- Compare 2D NMR (COSY, HSQC) to reference spectra.

- Perform elemental analysis to confirm C/H/N ratios.

- Use LC-MS/MS to detect trace contaminants. Batch-to-batch variability may stem from incomplete cleavage during synthesis .

Replication & Reporting Standards

Q. What metadata is essential for replicating studies using H-D-Gln-NH₂·HCl in enzyme kinetics?

- Methodological Answer : Include:

- Peptide lot number, purity (≥95% by HPLC), and storage conditions.

- Buffer composition (pH, ions, chelators).

- Enzyme source, activity (units/mg), and substrate:enzyme ratio.

- Raw data for Michaelis-Menten plots (V₀ vs. [S]) and statistical software version .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.